molecular formula C26H22Cl2N2O3 B11082768 (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

Cat. No.: B11082768
M. Wt: 481.4 g/mol
InChI Key: GRHAFDZMXDDIGT-KEBDBYFISA-N
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Description

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, ethoxy, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitrile Formation:

    Acrylamide Formation: The formation of the acrylamide moiety via amide coupling reactions.

    Substitution Reactions: Incorporation of the dichlorophenyl and ethoxy groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to primary amines.

    Substitution: The aromatic rings can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Acrylamides: Compounds with similar acrylamide moieties.

Uniqueness

(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C26H22Cl2N2O3/c1-3-32-25-11-19(8-9-24(25)33-16-18-6-4-17(2)5-7-18)10-20(15-29)26(31)30-23-13-21(27)12-22(28)14-23/h4-14H,3,16H2,1-2H3,(H,30,31)/b20-10+

InChI Key

GRHAFDZMXDDIGT-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)C

Origin of Product

United States

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